molecular formula C18H21N3O B2468072 (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 2321334-31-8

(2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one

Cat. No.: B2468072
CAS No.: 2321334-31-8
M. Wt: 295.386
InChI Key: ZEMCJMPZRHUWGF-MDZDMXLPSA-N
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Description

(2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one is an organic compound that features a pyrazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.

    Coupling of the pyrazole and piperidine rings: This step might involve nucleophilic substitution or other coupling reactions.

    Formation of the phenylprop-2-en-1-one moiety: This can be synthesized through aldol condensation reactions involving benzaldehyde and acetone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions could target the double bond in the phenylprop-2-en-1-one moiety.

    Substitution: The pyrazole and piperidine rings may undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or halogenating agents like N-bromosuccinimide (NBS) can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[3-(1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one: Lacks the methyl group on the pyrazole ring.

    (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-(4-methylphenyl)prop-2-en-1-one: Has a methyl group on the phenyl ring.

Uniqueness

The presence of the methyl group on the pyrazole ring in (2E)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one might confer unique steric and electronic properties, potentially affecting its reactivity and biological activity.

Properties

IUPAC Name

(E)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20-13-17(12-19-20)16-8-5-11-21(14-16)18(22)10-9-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMCJMPZRHUWGF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2CCCN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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